Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-2-17-11(14)6-10-12-8-4-3-7(13(15)16)5-9(8)18-10/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSUODTXBJJUGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate typically involves the reaction of 2-amino-6-nitrobenzoxazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps may include distillation, crystallization, and filtration to achieve the required purity levels for commercial use .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 2-(6-amino-1,3-benzoxazol-2-yl)acetate.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Hydrolysis: 2-(6-nitro-1,3-benzoxazol-2-yl)acetic acid.
Scientific Research Applications
Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzoxazole moiety can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Nitro vs. Chloro : Nitro-substituted derivatives show promise in antitumor applications, while chloro analogs are often prioritized for antimicrobial activity .
- Sulfanyl vs. Acetate : Sulfanyl-linked compounds (e.g., thioethers) exhibit kinase inhibition, likely due to sulfur's role in hydrogen bonding or redox interactions .
2.3 Physicochemical Properties
Key Observations :
- Melting Points : Chloro- and nitro-substituted derivatives have higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
- Crystallography : SHELX programs are widely used for structural validation, emphasizing the importance of crystallographic data in confirming substituent positions .
Biological Activity
Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoxazole ring substituted with a nitro group and an ethyl acetate moiety. The presence of the nitro group is significant as it can undergo bioreduction, leading to reactive intermediates that may interact with various biological targets.
The biological activity of this compound primarily stems from its ability to interact with cellular components through the following mechanisms:
- Bioreduction : The nitro group can be reduced to form amino derivatives, which may exhibit different biological properties compared to the parent compound.
- Enzyme Interaction : The benzoxazole moiety can modulate the activity of enzymes and receptors, potentially leading to therapeutic effects in various diseases.
These interactions suggest that the compound may affect signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.0 |
| HCT-116 (Colorectal) | 10.5 |
These results indicate that this compound may inhibit cancer cell growth through mechanisms that warrant further investigation .
Case Studies
- Antimicrobial Efficacy : A study published in 2023 evaluated the antimicrobial potential of various benzoxazole derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its utility as a lead compound for developing new antibiotics .
- Cytotoxicity Against Cancer Cells : In a comparative study assessing various benzoxazole derivatives for anticancer activity, this compound was found to induce apoptosis in MCF-7 cells through caspase activation pathways. The study concluded that this compound could serve as a scaffold for designing more potent anticancer agents .
Q & A
Q. What are the common synthetic routes for Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate?
Methodological Answer: A typical synthesis involves three stages:
Benzoxazole Core Formation : React 4-chloro-2-aminophenol with carbon disulfide and potassium hydroxide in methanol to form 4-chloro-1,3-benzoxazole-2-thiol .
Thioether Formation : Substitute the thiol group with ethyl chloroacetate in acetone to yield ethyl [(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate .
Nitration : Introduce the nitro group at the 6-position using a nitrating agent (e.g., HNO₃/H₂SO₄).
Q. Key Considerations :
- Monitor reaction progress via TLC (chloroform:methanol, 7:3) .
- Purify intermediates via recrystallization (methanol/ice water) .
Q. Table 1: Synthetic Routes Comparison
| Step | Reagents/Conditions | Yield | Characterization Methods |
|---|---|---|---|
| Benzoxazole formation | CS₂, KOH, MeOH | ~70% | ¹H NMR (δ 4.49, -NH₂) |
| Thioether substitution | Ethyl chloroacetate, acetone | ~65% | IR (C=O stretch ~1740 cm⁻¹) |
| Nitration | HNO₃/H₂SO₄, 0–5°C | ~50% | ¹³C NMR (nitro C ~148 ppm) |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify key protons (e.g., ethyl ester CH₃ at δ ~1.3 ppm, benzoxazole aromatic protons at δ ~7.5–8.5 ppm) and carbons (nitro group at ~148 ppm) .
- IR Spectroscopy : Confirm ester C=O (~1740 cm⁻¹) and nitro NO₂ (~1520/1350 cm⁻¹) .
- Mass Spectrometry : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or ester group) .
- X-ray Crystallography : Resolve ambiguities in structure (e.g., nitro group orientation) using SHELXL refinement .
Q. How does the nitro group influence the compound’s reactivity?
Methodological Answer:
- Electrophilic Substitution : The nitro group deactivates the benzoxazole ring, directing further substitutions to meta positions .
- Reduction Potential : The nitro group can be reduced to an amine (e.g., using H₂/Pd-C) for derivatization .
- Stability Considerations : Nitro groups may decompose under prolonged heating; optimize reflux times (e.g., ≤4 hours) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction.
- Structure Solution : Employ SHELXT for space group determination and SHELXL for refinement .
- Validation : Check R-factor (<5%), residual electron density (<0.5 eÅ⁻³), and Hirshfeld surface analysis .
Example : Ethyl 2-(1,3-benzoxazol-2-yl)-5-oxo-3-(4-toluidino)-2,5-dihydro-4-isoxazolecarboxylate was resolved via SHELXL, confirming the nitro group’s position .
Q. How to optimize reaction conditions for higher yields?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for nitration efficiency .
- Catalyst Use : Add Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution .
- Temperature Control : Maintain nitration at 0–5°C to minimize side reactions .
Q. Table 2: Optimization Parameters
| Parameter | Tested Range | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature (°C) | -10 to 25 | 0–5 | +15% |
| Catalyst (FeCl₃) | 0–5 mol% | 3 mol% | +12% |
| Reaction Time (h) | 2–8 | 4 | +10% |
Q. How to design bioactivity assays for derivatives of this compound?
Methodological Answer:
- Antimicrobial Testing : Use agar diffusion against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) with ampicillin as a control .
- Antioxidant Assays : Measure DPPH radical scavenging (IC₅₀) and compare to ascorbic acid .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests (p<0.05) .
Q. How to address contradictions in spectroscopic data?
Methodological Answer:
- Scenario : Discrepancy between calculated and observed NMR shifts.
- Steps :
- Re-synthesize the compound to rule out impurities .
- Perform HSQC/HMBC to assign ambiguous peaks .
- Cross-validate with X-ray data .
Q. What computational methods predict the compound’s bioactivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., DNA gyrase) .
- QSAR Modeling : Correlate substituent electronegativity with antimicrobial IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
